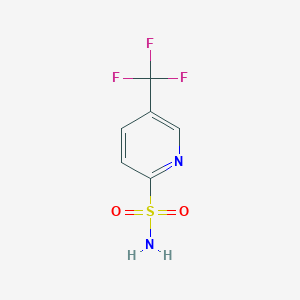

5-(Trifluoromethyl)pyridine-2-sulfonamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVGBQAQQGTDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonamide

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-(Trifluoromethyl)pyridine-2-sulfonamide, a pivotal building block in medicinal chemistry and agrochemical development. The document is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for its synthesis. We will explore the predominant multi-step synthesis beginning from common starting materials, delve into the mechanistic details of key transformations such as the Sandmeyer reaction, and present detailed experimental procedures. The causality behind experimental choices, safety considerations, and process optimization are emphasized to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

The pyridine sulfonamide moiety is a privileged scaffold in modern pharmacology due to its unique physicochemical profile, metabolic stability, and capacity for strong hydrogen bonding interactions with biological targets.[1] The introduction of a trifluoromethyl (-CF3) group at the 5-position of the pyridine ring further enhances metabolic stability, lipophilicity, and binding affinity, making this compound a highly sought-after intermediate.

Its most notable application is as a key precursor in the synthesis of Tipranavir, a non-peptide protease inhibitor used in the treatment of HIV.[2] The sulfonamide group is installed in the final steps of the synthesis via its corresponding sulfonyl chloride, highlighting the industrial relevance of a robust and scalable route to this intermediate.[2] This guide outlines a validated and logical synthetic strategy, beginning with the synthesis of a key aminopyridine precursor and culminating in the formation of the target sulfonamide.

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic analysis of the target molecule dictates the overall synthetic plan. The primary disconnection is at the sulfonamide S-N bond, leading back to the activated sulfonyl chloride and an ammonia source. The sulfonyl chloride itself is most reliably prepared from the corresponding amine via a diazotization-sulfonylation reaction. This strategy identifies 2-Amino-5-(trifluoromethyl)pyridine as the central precursor for the core synthesis.

The following diagram illustrates the high-level synthetic workflow, which forms the basis of this guide.

Caption: Overall Synthetic Workflow.

Synthesis of Key Precursor: 2-Amino-5-(trifluoromethyl)pyridine

The industrial-scale synthesis of this crucial precursor typically begins with 3-picoline and proceeds through two main stages.

Stage 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

The conversion of 3-picoline to 2,5-CTF is a high-temperature, vapor-phase reaction that combines chlorination and fluorination.[2][3]

-

Process Description: 3-picoline is subjected to simultaneous chlorination and fluorination at temperatures exceeding 300°C, often using transition metal-based catalysts.[2][3] This process first converts the methyl group to a trichloromethyl group, which then undergoes halogen exchange (Halex) to form the trifluoromethyl group. Concurrently, chlorination occurs on the pyridine ring, primarily at the 2-position, to yield 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the major product.[2][3] This one-step reaction is advantageous for its efficiency, though it requires specialized equipment for high-temperature gas-phase reactions.[2]

Stage 2: Amination of 2,5-CTF

The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This allows for its displacement by an amino group.

-

Process Description: 2-Chloro-5-(trifluoromethyl)pyridine is heated with a high concentration of aqueous ammonia in a sealed autoclave at temperatures between 100-150°C.[4] The elevated pressure and temperature are necessary to drive the reaction to completion. After cooling, the product, 2-amino-5-(trifluoromethyl)pyridine, can be extracted with an organic solvent. This method provides a direct and robust route to the required amine precursor.

Core Synthesis: From Amine to Sulfonamide

With the key amine precursor in hand, the core synthesis involves a two-step sequence: conversion to the sulfonyl chloride followed by amination.

Step 1: Synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride

This transformation is achieved via a modified Sandmeyer reaction, a cornerstone of aromatic chemistry for converting amino groups into a wide range of functionalities.[5][6] The process involves the diazotization of the amine followed by a copper-catalyzed reaction with sulfur dioxide.[7]

-

Mechanistic Insight: The reaction is initiated by treating the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.[8] This low temperature is critical to prevent the premature decomposition of the often-unstable diazonium intermediate.[7] The diazonium salt is then subjected to a copper(I)-catalyzed reaction. A single-electron transfer (SET) from the Cu(I) catalyst to the diazonium salt generates an aryl radical with the loss of stable nitrogen gas.[9] This radical is then trapped by sulfur dioxide, and subsequent reaction with a chloride source in the presence of the copper catalyst yields the desired sulfonyl chloride.[7]

Caption: Mechanism of the Sandmeyer Diazotization-Sulfonylation.

Detailed Experimental Protocol:

-

Diazotization: To a stirred solution of 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) in concentrated hydrochloric acid, cool the mixture to 0–5 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, prepare a solution of copper(I) chloride (0.1-0.2 eq) in a suitable solvent such as acetic acid. Bubble sulfur dioxide gas through this solution at a steady rate, or use a stable SO₂ surrogate.

-

Add the cold diazonium salt solution prepared in step 2 to the SO₂/CuCl solution at a controlled rate, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

-

Work-up: Quench the reaction by pouring it into ice-water. The product will often precipitate as a solid or can be extracted with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride, which can be purified by crystallization or chromatography.

Step 2:

This is a straightforward nucleophilic substitution reaction where the highly electrophilic sulfonyl chloride is reacted with an ammonia source.

-

Mechanistic Insight: The nitrogen atom of ammonia acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable sulfonamide product.

Caption: Formation of the Sulfonamide.

Detailed Experimental Protocol:

-

Reaction Setup: Dissolve the 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane in a flask equipped with a stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Amination: Slowly add concentrated aqueous ammonium hydroxide (2-3 eq) to the stirred solution. An immediate reaction is often observed.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: If a precipitate has formed, it can be collected by filtration, washed with cold water, and dried. Alternatively, if the product remains in solution, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Summary of Synthetic Route and Conditions

The following table summarizes the key transformations and typical conditions for the primary synthetic route.

| Step | Transformation | Key Reagents & Solvents | Temperature | Typical Yield |

| 1 | Precursor Amination | 2,5-CTF, Aqueous NH₃ | 100-150 °C (Autoclave) | High |

| 2 | Diazotization | 2-Amino-5-(CF₃)Py, NaNO₂, HCl | 0–5 °C | >90% (in situ) |

| 3 | Sulfonylation | Diazonium salt, SO₂, CuCl, Acetic Acid | 0–10 °C to RT | 70-85% |

| 4 | Sulfonamide Formation | Sulfonyl Chloride, NH₄OH, THF | 0 °C to RT | 85-95% |

Conclusion

The synthesis of this compound is a well-established process that relies on classical, robust chemical transformations. The key to a successful synthesis lies in the careful execution of the Sandmeyer diazotization-sulfonylation reaction, which requires stringent temperature control to manage the stability of the diazonium intermediate. The outlined multi-step sequence, starting from the commercially available 2-chloro-5-(trifluoromethyl)pyridine, represents a reliable and scalable pathway suitable for both laboratory and industrial production. This guide provides the necessary procedural details and mechanistic understanding to empower researchers in the fields of medicinal chemistry and process development to confidently synthesize this valuable molecular entity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-sulfonamide

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (-CF₃), in particular, is prized for its ability to modulate key molecular properties such as lipophilicity, metabolic stability, and binding affinity.[1] When combined with the versatile pyridine ring and the pharmacologically significant sulfonamide moiety, the resulting architecture offers a rich platform for discovery.

This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)pyridine-2-sulfonamide, a heterocyclic building block of significant interest. We will move beyond a simple recitation of data, instead focusing on the causal relationships between the molecule's structure and its physicochemical properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs. We will explore its structural attributes, spectroscopic profile, reactivity, and the established protocols for its synthesis and characterization, grounding our discussion in field-proven insights and authoritative data.

Section 1: Core Physicochemical & Structural Data

This compound is a crystalline solid at standard conditions. Its core identity is defined by the fusion of a pyridine ring, substituted at the 5-position with a highly electronegative trifluoromethyl group, and a sulfonamide functional group at the 2-position. This specific arrangement of functional groups dictates its chemical behavior and potential as a pharmacophore.

The fundamental properties of the compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 332366-24-2 | [2][3][4] |

| Molecular Formula | C₆H₅F₃N₂O₂S | [3][4] |

| Molecular Weight | 226.17 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Trifluoromethyl-pyridine-2-sulfonic acid amide | [4] |

| Appearance | White to off-white powder/crystalline solid (predicted) | Inferred |

| Melting Point | Not explicitly reported; precursor 5-(trifluoromethyl)pyridine-2-sulfonyl chloride melts at 50-52°C. | [5] |

Section 2: Acidity, Lipophilicity, and Solubility

The interplay between the electron-withdrawing trifluoromethyl group and the ionizable sulfonamide proton is central to the molecule's character. These parameters are critical for predicting its behavior in biological systems, including membrane permeability and target engagement.

Acidity (pKa)

-

General Sulfonamides: Typical aromatic sulfonamides have pKa values in the range of 7-10.[6]

-

Influence of -CF₃ Group: The trifluoromethyl group is a powerful electron-withdrawing group, which stabilizes the resulting conjugate base (sulfonamidate anion) through induction, thereby lowering the pKa and increasing acidity. For example, triflamide (CF₃SO₂NH₂) is significantly more acidic than typical amides.[7]

-

Influence of Pyridine Ring: The pyridine ring is also electron-withdrawing, further contributing to the stabilization of the anionic conjugate base.

Expert Projection: The combined electronic effects likely place the pKa of this compound in the range of 6.0 - 7.5 , making it notably more acidic than simple benzenesulfonamide (pKa ≈ 10). This enhanced acidity is a key feature for its role as a hydrogen bond donor in biological systems.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The trifluoromethyl group is known to substantially increase lipophilicity.[8]

-

A calculated XLogP3 value for the isomeric compound, 3-(Trifluoromethyl)pyridine-2-sulfonamide, is 0.6.[9]

-

The precursor, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, has a calculated XLogP3 of 2.28.[5]

Expert Projection: Based on these related data points, the LogP of this compound is estimated to be in the range of 0.5 - 1.5 . This moderate lipophilicity suggests a favorable balance, potentially allowing for good oral absorption and cell membrane permeability without excessive partitioning into adipose tissues.

Solubility

A definitive aqueous solubility value is not published. However, the presence of the polar sulfonamide group, capable of acting as both a hydrogen bond donor and acceptor, confers some degree of water solubility. Conversely, the trifluoromethyl-substituted aromatic ring increases the molecule's hydrophobic character. A related compound, 5-(Trifluoromethyl)pyridine-2-carboxylic acid, is described as only slightly soluble in water.[10] It is therefore anticipated that this compound will exhibit low to moderate aqueous solubility, with improved solubility in organic polar solvents like DMSO, DMF, and alcohols.

Section 3: Synthesis and Reactivity Overview

The most direct and industrially relevant synthesis of this compound proceeds from its corresponding sulfonyl chloride. This is a classic and robust transformation in medicinal chemistry.

Caption: General synthetic workflow for this compound.

The key transformation is the nucleophilic attack of ammonia on the highly electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing nature of the trifluoromethylpyridine ring enhances the electrophilicity of the sulfonyl chloride, facilitating a rapid and efficient reaction. The resulting sulfonamide is generally stable under a wide range of conditions but can undergo N-alkylation or N-acylation at the sulfonamide nitrogen under basic conditions.

Section 4: Spectroscopic and Crystallographic Profile

Structural elucidation and confirmation rely on standard spectroscopic techniques. While specific spectra for this compound are not publicly available, a profile can be accurately predicted based on its constituent parts.

¹H NMR Spectroscopy (Predicted)

In a solvent like DMSO-d₆, the following proton signals are expected:

-

Sulfonamide Protons (-SO₂NH₂): A broad singlet around 7.5-8.0 ppm. The chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.

-

Pyridine Ring Protons (3H):

-

H6: A doublet or doublet of doublets near 8.8-9.0 ppm. This proton is ortho to the ring nitrogen, making it the most deshielded.

-

H4: A doublet of doublets around 8.2-8.4 ppm.

-

H3: A doublet around 7.8-8.0 ppm.

-

Rationale: The pyridine nitrogen and the sulfonyl group are both electron-withdrawing, leading to downfield shifts for all ring protons compared to benzene. The CF₃ group will further influence the shifts and introduce complex J-coupling (³JHF, ⁴JHF).

-

¹³C NMR Spectroscopy (Predicted)

-

Pyridine Ring Carbons (5C):

-

C2 & C6: Highly deshielded, expected >150 ppm.

-

C5: Attached to the CF₃ group, this carbon signal will appear as a quartet due to C-F coupling, expected around 125-130 ppm.

-

C3 & C4: Expected in the 120-140 ppm range.

-

-

Trifluoromethyl Carbon (-CF₃): A distinct quartet with a large ¹JCF coupling constant (typically >270 Hz), expected around 120-125 ppm.

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, the compound would be expected to show:

-

Positive Mode: [M+H]⁺ at m/z 227.01

-

Negative Mode: [M-H]⁻ at m/z 225.00

Section 5: Experimental Protocols

The following protocols are provided as robust, field-tested starting points for the synthesis and characterization of this compound.

Protocol 1: Synthesis from Sulfonyl Chloride

This protocol details the final amination step. The precursor, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, is available from commercial sources or can be synthesized from 2-chloro-5-(trifluoromethyl)pyridine.[5][11]

Objective: To synthesize this compound via amination of the corresponding sulfonyl chloride.

Materials:

-

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (1.0 eq)

-

Ammonium hydroxide (28-30% solution, 5.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(trifluoromethyl)pyridine-2-sulfonyl chloride (1.0 eq) in THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Ammonia: Add concentrated ammonium hydroxide (5.0 eq) dropwise to the stirred solution over 15 minutes. Ensure the temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.

-

Workup: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers. Wash sequentially with water and then brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Caption: Key steps in the synthesis and purification workflow.

Conclusion

This compound is a valuable chemical scaffold whose utility is directly derived from its constituent parts. The trifluoromethyl group imparts enhanced lipophilicity and metabolic stability, while the pyridine-sulfonamide core provides a well-defined vector for molecular interactions and a handle for further chemical modification. Its moderate lipophilicity and predicted pKa in the physiological range make it an attractive starting point for the design of novel therapeutic and agrochemical agents. The synthetic route is straightforward and scalable, ensuring its accessibility for discovery programs. This guide has provided the core physicochemical data, expert-driven insights, and practical protocols necessary for researchers to effectively utilize this potent building block.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [chemdict.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. 3-(Trifluoromethyl)pyridine-2-sulfonamide | C6H5F3N2O2S | CID 13910921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]

- 11. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of 5-(Trifluoromethyl)pyridine-2-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Authored by a Senior Application Scientist

Introduction

While 5-(Trifluoromethyl)pyridine-2-sulfonamide itself is primarily recognized as a versatile chemical building block in medicinal chemistry, its core structure represents a key pharmacophore in a prominent class of enzyme inhibitors: the sulfonamides. This guide delves into the well-established mechanism of action of sulfonamide-containing compounds, particularly those incorporating a pyridine scaffold, in the context of their potent inhibition of the carbonic anhydrase enzyme family. We will explore the molecular interactions, the biochemical consequences of inhibition, and the validated experimental methodologies used to characterize this activity. This exploration serves as a proxy to understand the mechanistic potential of molecules derived from this compound.

The carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH regulation, ion transport, and gas exchange. Consequently, the inhibition of specific CA isoforms has emerged as a successful therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and altitude sickness. The primary sulfonamides (R-SO₂NH₂) are the cornerstone of CA inhibitor design, and their mechanism of action is a classic example of structure-based drug discovery.

Core Mechanism of Action: Inhibition of Carbonic Anhydrase

The catalytic activity of carbonic anhydrase is centered on a zinc ion (Zn²⁺) located deep within the enzyme's active site. This Zn²⁺ ion is coordinated by three histidine residues and a water molecule (or a hydroxide ion). The zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate.

The inhibitory action of sulfonamides is a direct consequence of their ability to bind to this catalytic zinc ion. The sulfonamide group (-SO₂NH₂) is a mimic of the transition state of the CO₂ hydration reaction.

The mechanism unfolds through the following key steps:

-

Deprotonation of the Sulfonamide: For a sulfonamide to bind with high affinity, the -SO₂NH₂ group must be deprotonated to its anionic form (-SO₂NH⁻). This is facilitated by the basic environment of the enzyme's active site.

-

Coordination to the Catalytic Zinc: The anionic sulfonamide then acts as a potent ligand, displacing the zinc-bound water/hydroxide molecule and coordinating directly to the Zn²⁺ ion. This binding is typically tetrahedral.

-

Formation of a Stable Enzyme-Inhibitor Complex: The coordination to the zinc, coupled with additional hydrogen bonding interactions between the inhibitor and amino acid residues lining the active site, results in the formation of a highly stable enzyme-inhibitor complex. For instance, the nitrogen atom of the sulfonamide group often forms a hydrogen bond with the hydroxyl group of a nearby threonine residue (e.g., Thr199 in CA II), further anchoring the inhibitor in place.

The trifluoromethyl group and the pyridine ring of a molecule derived from this compound play crucial roles in modulating the potency and selectivity of the inhibitor. The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the sulfonamide, potentially facilitating its deprotonation. The pyridine ring can engage in various non-covalent interactions (e.g., van der Waals, π-π stacking) with hydrophobic and aromatic residues in the active site, contributing to the overall binding affinity and isoform selectivity.

Visualizing the Inhibition Pathway

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Validation and Characterization

A robust assessment of a compound's mechanism of action as a carbonic anhydrase inhibitor requires a multi-faceted experimental approach. The following protocols represent a standard workflow for characterizing such inhibitors.

In Vitro Enzyme Inhibition Assay

The foundational experiment is to quantify the inhibitory potency of the compound against one or more CA isoforms. A common method is the esterase assay, which utilizes the fact that CAs can also hydrolyze certain esters.

Protocol: Esterase Activity Assay for CA Inhibition

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor (e.g., derived from this compound) in a suitable solvent like DMSO.

-

Prepare a solution of the purified CA enzyme (e.g., human CA II) in a buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Prepare a solution of the substrate, 4-nitrophenyl acetate (NPA), in a solvent like acetonitrile.

-

Prepare a solution of a pH indicator, such as phenol red.

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, CA enzyme solution, and varying concentrations of the test inhibitor. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at room temperature to allow for binding equilibrium.

-

Initiate the reaction by adding the NPA substrate to all wells.

-

Monitor the change in absorbance over time at a wavelength corresponding to the product, 4-nitrophenolate (typically 400 nm), using a plate reader. The rate of the reaction is proportional to the slope of the absorbance vs. time plot.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response model (e.g., the four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Biophysical Characterization of Binding

To confirm direct binding to the target enzyme and to determine the binding affinity and thermodynamics, biophysical techniques are employed. Isothermal titration calorimetry (ITC) is a gold standard for this purpose.

Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Dialyze the purified CA enzyme extensively against the desired assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a concentrated solution of the inhibitor in the final dialysis buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heat of dilution effects.

-

-

ITC Experiment:

-

Load the CA enzyme solution into the sample cell of the ITC instrument.

-

Load the inhibitor solution into the titration syringe.

-

Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

-

Perform a series of small, sequential injections of the inhibitor into the enzyme solution. The instrument measures the minute heat changes that occur upon binding.

-

-

Data Analysis:

-

Integrate the raw heat-flow data to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

Visualizing the Experimental Workflow

The Trifluoromethylpyridine Scaffold: A Technical Guide to its Discovery and Evolution in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine nucleus represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the discovery, synthesis, and application of trifluoromethylpyridines (TFMPs), tracing their journey from challenging curiosities to indispensable motifs in both pharmaceuticals and agrochemicals. We will explore the profound impact of the CF3 group on the physicochemical properties of the pyridine ring, detail the evolution of synthetic methodologies from harsh, classical techniques to sophisticated, modern strategies, and present case studies of key bioactive molecules. This document serves as a technical resource, offering field-proven insights and detailed protocols to aid researchers in the ongoing development of novel TFMP-based agents.

The Strategic Alliance: Why Trifluoromethyl and Pyridine?

The prevalence of the trifluoromethylpyridine scaffold in bioactive compounds is not coincidental; it arises from the synergistic combination of the unique properties of both the pyridine ring and the trifluoromethyl group.[1][2]

The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine nitrogen introduces a hydrogen bond acceptor site, modulates solubility, and provides a handle for metabolic processes. Its aromatic nature allows it to engage in π-stacking interactions with biological targets.

The Trifluoromethyl Group: The CF3 group is a powerful modulator of molecular properties.[3][4]

-

Electronic Effects: It is a potent electron-withdrawing group, a property quantified by its high Hammett constant.[1][5] This significantly lowers the basicity (pKa) of the pyridine nitrogen, reducing the likelihood of protonation at physiological pH and potentially avoiding off-target interactions with ion channels or acidic organelles.[4][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[6] This often leads to an increased metabolic half-life and improved bioavailability.[3][6]

-

Lipophilicity: The CF3 group substantially increases the lipophilicity of the parent molecule, which can enhance membrane permeability and improve absorption and distribution.[3][6]

-

Binding Interactions: Its unique steric and electronic profile can lead to enhanced binding affinity with target proteins.[3]

A History Forged in Harsh Conditions: The Dawn of Trifluoromethylpyridines

The journey to synthesize TFMPs began with methods that, while groundbreaking, were often hazardous and limited in scope. The first reported synthesis of a trifluoromethylpyridine was in 1947, adapting the principles used for benzotrifluoride production.[1] This pioneering approach involved the chlorination and subsequent fluorination of picoline (methylpyridine).[1]

These early methods were characterized by:

-

High Temperatures & Pressures: Reactions often required temperatures exceeding 300°C.[1][7][8]

-

Corrosive Reagents: The use of hydrogen fluoride (HF) and aggressive fluorinating agents like antimony trifluoride (SbF3) was common.[1][9][10]

-

Lack of Regioselectivity: Controlling the position of trifluoromethylation and avoiding unwanted side reactions, such as nuclear chlorination, was a significant challenge.[1][7]

A key industrial process developed was the vapor-phase halogen exchange of a trichloromethylpyridine.[1][10] This method, while effective for large-scale production of certain isomers, still required specialized equipment to handle the high temperatures and corrosive gases involved.[1][11]

The Synthetic Evolution: Enabling Modern Drug Discovery

The limitations of early methods spurred the development of more versatile, milder, and regioselective strategies for synthesizing TFMPs. This evolution can be broadly categorized into two main approaches: building the ring from a CF3-containing precursor or directly introducing the CF3 group onto a pre-formed pyridine ring.[1][12]

Pyridine Ring Construction (Cyclocondensation)

A powerful strategy involves constructing the pyridine ring using a building block that already contains the trifluoromethyl group.[1][2][11][12] This approach offers excellent control over the final substitution pattern.

Common CF3-Containing Building Blocks: [1][2][11]

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Ethyl 2,2,2-trifluoroacetate

-

2,2,2-trifluoroacetyl chloride

These precursors are used in cyclocondensation reactions with various partners to assemble the final pyridine heterocycle.[1][2] This method was instrumental in the synthesis of agrochemicals like dithiopyr, thiazopyr, and pyroxsulam.[1]

Direct Trifluoromethylation: The Modern Toolkit

The direct introduction of a CF3 group onto the pyridine ring has been revolutionized by the development of novel trifluoromethylating reagents and catalytic systems.

-

Nucleophilic Trifluoromethylation: Reagents like trifluoromethyltrimethylsilane (Ruppert's reagent) and fluoroform (CF3H) can act as sources of a nucleophilic "CF3-" equivalent.[9] Activation of the pyridine ring, for example through hydrosilylation, can enable selective trifluoromethylation at the C3 position, which was historically challenging to achieve.[13][14]

-

Radical Trifluoromethylation: Reagents such as sodium trifluoromethanesulfinate (Langlois' reagent) can generate a CF3 radical.[9][15][16] Light-promoted methods have emerged that allow for the trifluoromethylation of pyridones and related heterocycles without the need for a photocatalyst.[15][16]

-

Electrophilic Trifluoromethylation: The development of "shelf-stable" electrophilic trifluoromethylating agents has been a major breakthrough.[17][18] Reagents like Togni's reagents and Umemoto's reagents act as a source of an electrophilic "CF3+" equivalent, enabling the trifluoromethylation of various nucleophilic pyridine derivatives.[13][16][17][18]

The following diagram illustrates the conceptual evolution of these synthetic strategies.

Caption: Evolution of synthetic routes to trifluoromethylpyridines.

Trifluoromethylpyridines in Action: Case Studies

The impact of TFMPs is best illustrated through their successful application in both agrochemical and pharmaceutical development.[1][2] Initially, their major use was in crop protection.[1][2] Fluazifop-butyl was the first herbicide containing a TFMP moiety to be commercialized, and since then, over 20 TFMP-containing agrochemicals have been introduced.[1][2]

In the pharmaceutical realm, numerous TFMP-containing candidates are in clinical trials, and several have received market approval.[1][2][19]

| Compound | Class | Application/Target | Key Intermediate |

| Fluazifop | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |

| Flonicamid | Insecticide | Modulator of chordotonal organs | 4-(Trifluoromethyl)nicotinic acid |

| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |

| Enasidenib | Anti-cancer Agent | Isocitrate dehydrogenase 2 (IDH2) inhibitor | 6-(Trifluoromethyl)pyridin-2-amine |

Data compiled from multiple sources.[1][11][20]

The synthesis of these complex molecules relies heavily on the availability of key trifluoromethylpyridine intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1][11] These building blocks are themselves valuable commodities, produced on an industrial scale.[1]

Detailed Experimental Protocol: Synthesis of a Key Intermediate

The following protocol details a representative synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(trifluoromethyl)pyridine, a common transformation in the production of advanced TFMP derivatives.[21]

Reaction: Chlorination of 2-chloro-5-(trifluoromethyl)pyridine

Objective: To introduce a chlorine atom at the 3-position of the pyridine ring.

Materials:

-

2-chloro-5-(trifluoromethyl)pyridine (363 g)

-

Ferric chloride (FeCl3), anhydrous (325 g)

-

Chlorine gas (Cl2)

-

Hot water (1.5 L)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Charge a suitable reaction vessel with 2-chloro-5-(trifluoromethyl)pyridine (363 g) and anhydrous ferric chloride (325 g).

-

Heat the reaction mixture to 150-170 °C.

-

Begin bubbling chlorine gas through the heated mixture.

-

Maintain the reaction at 150-170 °C with continuous chlorine gas sparging for 18 hours. Monitor the reaction progress by a suitable method (e.g., GC-MS).

-

Upon completion, cautiously pour the hot reaction mixture into 1.5 L of hot water with stirring.

-

Separate the lower organic layer.

-

Dry the isolated organic layer over anhydrous sodium sulfate.

-

Purify the product by rectification (distillation) to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

Causality: Ferric chloride acts as a Lewis acid catalyst, polarizing the Cl-Cl bond of the chlorine gas and activating it for electrophilic aromatic substitution onto the electron-deficient pyridine ring. The high temperature is necessary to overcome the activation energy for this transformation.

The Logic of Advanced Synthesis: Cross-Coupling Reactions

Modern synthetic organic chemistry provides powerful tools for functionalizing TFMP cores. Palladium- and copper-catalyzed cross-coupling reactions are indispensable for forming new carbon-carbon and carbon-heteroatom bonds.

Caption: Key cross-coupling reactions for TFMP functionalization.

-

Buchwald-Hartwig Amination: A palladium-catalyzed reaction for forming C-N bonds between aryl halides (like chloro-TFMPs) and amines.[22][23][24] This has largely replaced harsher methods for synthesizing arylamines.[22]

-

Ullmann Condensation: A classical copper-catalyzed reaction for coupling aryl halides with alcohols, amines, or thiols.[25][26][27] While requiring higher temperatures than palladium-catalyzed methods, it remains a valuable tool, particularly for C-O bond formation.[25][28]

-

Suzuki Coupling: A versatile palladium-catalyzed reaction that forms C-C bonds between an aryl halide and an organoboron compound (e.g., a boronic acid). This is a premier method for constructing biaryl structures.

These reactions provide medicinal chemists with a logical and reliable framework for elaborating on simple TFMP building blocks, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Future Outlook

The story of trifluoromethylpyridines is one of continuous innovation. Future research will likely focus on several key areas:

-

Novel Trifluoromethylation Reagents: Development of even more efficient, selective, and environmentally benign reagents for introducing the CF3 group.

-

Late-Stage Functionalization: Methods that allow for the direct C-H trifluoromethylation of complex, drug-like molecules at a late stage in the synthetic sequence are highly sought after.[13]

-

Flow Chemistry: Application of continuous flow manufacturing processes for the safe and efficient large-scale production of key TFMP intermediates using hazardous reagents like HF.

-

New Biological Applications: As our understanding of biology deepens, the unique properties of the TFMP scaffold will undoubtedly be leveraged to address new and challenging therapeutic targets.

The trifluoromethylpyridine motif, born from challenging high-temperature chemistry, has evolved into one of the most valuable and versatile scaffolds in the medicinal chemist's toolkit. Its history underscores the critical interplay between synthetic innovation and drug discovery, a partnership that will continue to drive the development of new medicines and agrochemicals for years to come.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 8. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 10. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 12. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 19. nbinno.com [nbinno.com]

- 20. iris.unipa.it [iris.unipa.it]

- 21. alfa-chemical.com [alfa-chemical.com]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. research.rug.nl [research.rug.nl]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Ullmann Reaction [organic-chemistry.org]

- 26. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 27. byjus.com [byjus.com]

- 28. Ullmann Reaction [drugfuture.com]

Spectroscopic Characterization of 5-(Trifluoromethyl)pyridine-2-sulfonamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-(Trifluoromethyl)pyridine-2-sulfonamide, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The guide emphasizes the rationale behind the spectroscopic features, providing a framework for the structural elucidation and quality control of this and related compounds.

Molecular Structure and Key Features

This compound is a heterocyclic compound featuring a pyridine ring substituted with a highly electronegative trifluoromethyl group at the 5-position and a sulfonamide group at the 2-position. The interplay of these functional groups dictates the molecule's electronic properties and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

1.1: ¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Record the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

-

Data Analysis: Reference the chemical shifts (δ) to the residual solvent peak. Determine the integration, multiplicity (s = singlet, d = doublet, dd = doublet of doublets), and coupling constants (J) for each signal.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.2 | d | ~8.5 |

| H-4 | ~8.4 | dd | ~8.5, ~2.0 |

| H-6 | ~8.9 | d | ~2.0 |

| -SO₂NH₂ | ~7.5 | s (broad) | - |

Interpretation and Rationale:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring.

-

H-6: This proton is ortho to the ring nitrogen and is expected to be the most deshielded, appearing at the lowest field (~8.9 ppm). It will likely appear as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-3 and H-6, and is expected to appear as a doublet of doublets around 8.4 ppm.

-

H-3: This proton is coupled to H-4 and will likely be the most upfield of the aromatic protons, appearing as a doublet around 8.2 ppm.

-

-SO₂NH₂: The protons of the sulfonamide group are expected to appear as a broad singlet around 7.5 ppm. The chemical shift of this peak can be highly dependent on the solvent and concentration.

1.2: ¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Record the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

Data Analysis: Reference the chemical shifts (δ) to the solvent peak.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-3 | ~122 |

| C-4 | ~135 |

| C-5 | ~128 (q, J ≈ 35 Hz) |

| C-6 | ~150 |

| -CF₃ | ~123 (q, J ≈ 272 Hz) |

Interpretation and Rationale:

-

C-2 and C-6: The carbons directly attached to the nitrogen atom are expected to be the most deshielded among the ring carbons.

-

C-5 and -CF₃: The carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms. The one-bond C-F coupling is significantly larger than the two-bond coupling.

-

C-3 and C-4: These carbons will appear in the typical aromatic region, with their specific shifts influenced by the neighboring substituents.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and trifluoromethyl groups, as well as the pyridine ring.

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, powdered sample can be mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3400-3200 | N-H stretching (sulfonamide) |

| 1600-1450 | C=C and C=N stretching (pyridine ring) |

| 1350-1300 | Asymmetric SO₂ stretching |

| 1180-1140 | Symmetric SO₂ stretching |

| 1300-1100 | C-F stretching |

Interpretation and Rationale:

-

N-H Stretching: The presence of the sulfonamide group will give rise to characteristic N-H stretching vibrations in the region of 3400-3200 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.[1][2]

-

SO₂ Stretching: The sulfonamide group also exhibits strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds.[3]

-

Pyridine Ring Vibrations: The aromatic pyridine ring will show several bands in the 1600-1450 cm⁻¹ region corresponding to C=C and C=N stretching vibrations.

-

C-F Stretching: The trifluoromethyl group will produce strong C-F stretching absorptions in the 1300-1100 cm⁻¹ range.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this type of molecule.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and deduce the structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M+H)⁺: m/z ≈ 227.0

-

Key Fragment Ions:

-

m/z ≈ 163 ([M+H - SO₂]⁺)

-

m/z ≈ 147 ([M+H - SO₂NH₂]⁺)

-

Interpretation and Rationale:

The fragmentation of sulfonamides under ESI-MS conditions often involves the loss of SO₂.[4][5] For this compound, the following fragmentation pathway is proposed:

Caption: Proposed ESI-MS fragmentation pathway.

The initial protonated molecule is expected to readily lose a molecule of sulfur dioxide (SO₂) to form a fragment ion at m/z ≈ 163. A further fragmentation could involve the loss of the entire sulfonamide group, leading to a fragment at m/z ≈ 147, corresponding to the protonated 5-(trifluoromethyl)pyridine moiety.

Conclusion

The spectroscopic characterization of this compound provides a detailed fingerprint for its identification and quality assessment. The predicted ¹H and ¹³C NMR spectra offer precise information about the atomic connectivity and chemical environment, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This comprehensive guide, grounded in established spectroscopic principles and data from related structures, serves as a valuable resource for researchers working with this important class of compounds.

References

- 1. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 2. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group in Pyridine-Based Compounds: A Technical Guide for Drug and Agrochemical Development

Introduction: The Strategic Value of Fluorine in Heterocyclic Chemistry

In the landscape of modern drug discovery and agrochemical design, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for optimizing biological activity and pharmacokinetic profiles. Among the various fluorinated moieties, the trifluoromethyl (CF3) group stands out for its profound and predictable influence on the parent molecule's properties. When appended to a pyridine ring—a privileged heterocyclic motif found in numerous blockbuster pharmaceuticals and high-performance pesticides—the CF3 group acts as a powerful modulator of physicochemical and biological characteristics. This guide provides an in-depth technical analysis of the multifaceted role of the trifluoromethyl group in pyridine-based compounds, offering critical insights for researchers, medicinal chemists, and professionals in drug and agrochemical development.

The Trifluoromethyl Group: A Profile of its Physicochemical Influence

The trifluoromethyl group is a unique substituent, characterized by its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability.[1][2] These properties stem from the high electronegativity of the three fluorine atoms and the remarkable strength of the carbon-fluorine (C-F) bond.[1]

Modulation of Electronic Properties and Basicity (pKa)

The CF3 group is a potent electron-withdrawing group, a characteristic quantified by its positive Hammett constants.[3] This strong inductive effect significantly reduces the electron density of the pyridine ring and, most importantly, the lone pair of electrons on the nitrogen atom.

-

Impact on pKa: This decrease in electron density makes the pyridine nitrogen less basic and lowers the pKa of its conjugate acid.[2][3] For instance, the replacement of a methyl group with a trifluoromethyl group on a 2-thiopyridine scaffold can decrease the pKa by nearly 2.7 units (from 3.69 to 0.97).[4] This modulation is critical as the protonation state of the pyridine nitrogen at physiological pH (7.4) governs its interaction with biological targets, aqueous solubility, and membrane permeability.[3]

Enhancement of Lipophilicity (LogP)

Lipophilicity, often measured as the partition coefficient (LogP), is a crucial parameter for a molecule's ability to cross biological membranes. The CF3 group is highly lipophilic, with a Hansch π value of +0.88, and its introduction generally increases the overall lipophilicity of the pyridine compound.[1][2] This enhancement can improve absorption, distribution, and target engagement.[1][5] For example, 2-(trifluoromethylthio)pyridine exhibits a higher LogD 7.4 value (2.13) compared to its non-fluorinated counterpart, 2-(methylthio)pyridine (1.69), indicating increased lipophilicity.[4]

Bolstering Metabolic Stability

One of the most significant advantages of the trifluoromethyl group is its ability to enhance metabolic stability.[1][6] The C-F bond is one of the strongest in organic chemistry, making it highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[1][6]

-

Metabolic Blocking: By strategically placing a CF3 group at a known or suspected site of metabolism (a "metabolic hotspot"), chemists can effectively block that degradation pathway.[1][6] This "metabolic switching" leads to a longer drug half-life, reduced clearance, improved bioavailability, and a more predictable pharmacokinetic profile.[6] Studies have shown that replacing a metabolically labile methyl group with a CF3 group can significantly reduce the number of metabolites formed.[6][7]

The interplay of these physicochemical modifications is a key driver for the inclusion of the trifluoromethyl-pyridine motif in bioactive compounds.

Caption: Key physicochemical impacts of the CF3 group on a pyridine ring.

Synthetic Strategies for Trifluoromethylated Pyridines

The successful application of trifluoromethylated pyridines relies on efficient and scalable synthetic methods. Broadly, these can be categorized into two approaches: direct trifluoromethylation of a pre-formed pyridine ring or the synthesis of the pyridine ring from a trifluoromethyl-containing building block.[8]

Direct Trifluoromethylation of Pyridines

Modern methods have made the direct introduction of a CF3 group more accessible.

-

Sandmeyer-Type Trifluoromethylation: This classical reaction has been adapted for trifluoromethylation. Aromatic amines (aminopyridines) are converted to diazonium salts, which are then treated with a trifluoromethyl source in the presence of a copper catalyst.[9][10][11][12] This method allows for regioselective installation of the CF3 group based on the starting amine's position.[9]

-

Copper-Catalyzed C-H Trifluoromethylation: Recent advances have enabled the direct conversion of pyridine C-H bonds to C-CF3 bonds, often using copper catalysts and electrophilic or radical trifluoromethylating reagents.[13][14] These methods are highly sought after for late-stage functionalization in the discovery process.

Pyridine Ring Synthesis from CF3-Building Blocks

Constructing the pyridine ring using a starting material that already contains the CF3 group is a robust and widely used industrial strategy.[8][15]

-

Cyclocondensation Reactions: Common trifluoromethyl-containing building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate are used in condensation reactions with other components to form the pyridine ring.[15] This approach is fundamental to the industrial production of key agrochemical intermediates.[8][15]

Protocol: Copper-Promoted Sandmeyer Trifluoromethylation of an Aminopyridine

This protocol provides a representative methodology for the synthesis of a trifluoromethylpyridine from an aminopyridine precursor.

Objective: To synthesize a trifluoromethylated pyridine via a copper-promoted Sandmeyer reaction.

Materials:

-

Aminopyridine substrate (1.0 mmol)

-

tert-Butyl nitrite (t-BuONO) (1.2 mmol)

-

Trifluoromethylating agent (e.g., TMSCF3 or Togni's reagent) (1.5 mmol)

-

Copper(I) salt (e.g., CuBr) (1.2 mmol)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (HCl)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aminopyridine substrate (1.0 mmol) and anhydrous acetonitrile.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add tert-butyl nitrite (1.2 mmol) and the HCl source to the stirred solution to facilitate in situ diazotization. Stir for 30 minutes at 0°C.

-

In a separate vessel, prepare a solution or suspension of the copper(I) salt (1.2 mmol) and the trifluoromethylating agent (1.5 mmol) in anhydrous acetonitrile.

-

Slowly add the copper/CF3 reagent mixture to the generated aryldiazonium salt solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired trifluoromethylpyridine.

Self-Validation: The identity and purity of the final product must be confirmed by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry to validate the success of the protocol.

Caption: Workflow for a Sandmeyer-type trifluoromethylation reaction.

Applications in Agrochemicals and Pharmaceuticals

The trifluoromethyl-pyridine (TFMP) moiety is a key structural motif in a multitude of commercially successful agrochemicals and pharmaceuticals.[8][15][16]

Agrochemicals: A Dominant Force

The agrochemical industry heavily utilizes TFMP derivatives.[15] Over 20 TFMP-containing agrochemicals have been commercialized, primarily for crop protection.[15][16]

-

Herbicides: Fluazifop-butyl , the first commercialized TFMP herbicide, demonstrated that incorporating this moiety improved translocation and herbicidal activity compared to its benzene analogue.[16] Other examples include Flazasulfuron and Pyroxsulam .[8][16]

-

Insecticides: Flonicamid and Sulfoxaflor are prominent insecticides containing the 4-CF3-pyridine and 6-CF3-pyridine structures, respectively.[8]

-

Fungicides: The TFMP scaffold is also integral to modern fungicides.

| Compound | Class | CF3 Position | Key Role of TFMP Moiety |

| Fluazifop-butyl | Herbicide | 5 | Enhances translocation and herbicidal activity.[16] |

| Flazasulfuron | Herbicide | 2 | Influences decomposition and metabolic pathways.[16] |

| Flonicamid | Insecticide | 4 | Core component for insecticidal activity against aphids.[8] |

| Sulfoxaflor | Insecticide | 6 | Essential for targeting sap-feeding insects.[8] |

Pharmaceuticals: A Growing Presence

In pharmaceuticals, the TFMP moiety is present in several approved drugs and numerous candidates in clinical trials.[16][17] It is often used to fine-tune physicochemical properties and enhance binding affinity.[1][18] The advantages of replacing a methyl group with a trifluoromethyl group include enhanced target binding, improved metabolic stability, and optimized permeability.[1]

| Drug (Example) | Therapeutic Area | Reported Role of TFMP Moiety |

| Sorafenib (analogue) | Oncology | The CF3 group in the related phenyl ring is critical for binding affinity and overall efficacy. The pyridine provides a key interaction point. |

| Berotralstat | Hereditary Angioedema | The trifluoromethyl group contributes to the overall pharmacological profile, including stability and lipophilicity.[19] |

| Various Clinical Candidates | Multiple | Used to block metabolic hotspots, increase half-life, and improve brain penetration.[16][20] |

Spectroscopic Characterization: Identifying the CF3 Signature

Confirming the presence and location of the trifluoromethyl group is essential. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

-

19F NMR: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high gyromagnetic ratio, making it highly sensitive for NMR.[21] The chemical shift of the CF3 group is highly sensitive to its electronic environment, providing a distinct signal.[21][22] The chemical shift for a CF3 group on a pyridine ring typically appears in a characteristic region, distinct from other fluorinated groups.[23][24]

-

13C NMR: The carbon of the CF3 group appears as a quartet due to coupling with the three fluorine atoms (1JCF).

-

1H NMR: Protons on the pyridine ring adjacent to the CF3 group will often show coupling to the fluorine atoms (through-space or through-bond).

Conclusion and Future Outlook

The trifluoromethyl group is a powerful and versatile tool in the design of pyridine-based compounds for life science applications. Its ability to predictably modulate pKa, lipophilicity, and metabolic stability provides chemists with a reliable strategy to optimize lead compounds into successful drug and agrochemical candidates.[1][16][19] The continued development of novel and efficient synthetic methods for introducing the CF3 group, particularly via late-stage C-H functionalization, will further accelerate the discovery of next-generation bioactive molecules. As our understanding of the subtle interplay between the CF3 group and biological systems deepens, the trifluoromethyl-pyridine scaffold is poised to remain a privileged and high-value motif in the pursuit of innovative chemical solutions for health and agriculture.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. jelsciences.com [jelsciences.com]

- 20. mdpi.com [mdpi.com]

- 21. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 23. spectrabase.com [spectrabase.com]

- 24. spectrabase.com [spectrabase.com]

Chemical structure and properties of 5-(Trifluoromethyl)pyridine-2-sulfonamide

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-sulfonamide for Researchers and Drug Development Professionals

Introduction & Overview

Executive Summary

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a trifluoromethyl group and a sulfonamide moiety. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable building block in medicinal chemistry. The electron-withdrawing nature of both the trifluoromethyl group and the sulfonamide at the 2-position significantly influences the reactivity and biological activity of the pyridine core. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications in drug discovery, intended for researchers and scientists in the field.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 175277-67-5

-

Molecular Formula: C₆H₅F₃N₂O₂S

-

Molecular Weight: 242.18 g/mol

Significance in Medicinal Chemistry

The this compound scaffold is of significant interest in drug development due to the desirable properties conferred by its constituent groups. The trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target. The sulfonamide group is a well-established pharmacophore present in numerous approved drugs, known for its ability to form key hydrogen bond interactions with protein active sites. The pyridine ring serves as a versatile scaffold that can be readily functionalized to modulate the overall physicochemical and pharmacological profile of a compound.

Physicochemical Properties & Structural Analysis

Core Structure

The molecule consists of a central pyridine ring. At the 5-position, a trifluoromethyl (-CF₃) group is attached. This group is strongly electron-withdrawing and lipophilic. At the 2-position, a sulfonamide (-SO₂NH₂) group is present, which is a polar, acidic functional group capable of acting as a hydrogen bond donor and acceptor.

Caption: Chemical structure of this compound.

Quantitative Data Summary

| Property | Value | Source |

| Melting Point | 165-169 °C | |

| Boiling Point | 344.5±42.0 °C (Predicted) | |

| pKa | 8.32±0.10 (Predicted) | |

| LogP | 1.34 (Predicted) | |

| Solubility | Soluble in DMSO, methanol, and other polar organic solvents. |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing substituents. The sulfonamide protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show signals for the six carbons of the pyridine ring and the carbon of the trifluoromethyl group. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A strong singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (242.18 g/mol ).

Synthesis & Manufacturing

Retrosynthetic Analysis

A common synthetic approach involves the construction of the sulfonamide group on a pre-functionalized pyridine ring. This typically starts with a suitable pyridine precursor, such as 2-amino-5-(trifluoromethyl)pyridine, which can be converted to the corresponding sulfonyl chloride, followed by amination to yield the desired sulfonamide.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol

A representative synthesis involves a two-step process starting from 2-amino-5-(trifluoromethyl)pyridine.

Step 1: Synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride

-

Diazotization: To a cooled (0-5 °C) solution of 2-amino-5-(trifluoromethyl)pyridine in concentrated hydrochloric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Causality: The diazotization reaction converts the primary amine into a diazonium group, which is an excellent leaving group, facilitating the subsequent substitution with a sulfonyl group.

-

-

Sulfonylation: The cold diazonium salt solution is then added portion-wise to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.

-

Causality: This is a Sandmeyer-type reaction where the diazonium group is replaced by a sulfonyl chloride group. Copper(I) chloride acts as a catalyst.

-

-

Work-up: The reaction mixture is poured onto ice-water, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-(trifluoromethyl)pyridine-2-sulfonyl chloride.

Step 2: Synthesis of this compound

-

Amination: The 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is dissolved in a suitable solvent such as acetone or tetrahydrofuran. The solution is cooled in an ice bath, and aqueous ammonia is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Causality: The nucleophilic ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form the sulfonamide.

-

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford pure this compound.

-

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry to ensure it meets the required specifications for further use.

-

Chemical Reactivity & Derivatization

Reactivity of the Sulfonamide Group

The sulfonamide nitrogen is acidic and can be deprotonated with a suitable base. The resulting anion is a good nucleophile and can undergo various reactions, including N-alkylation and N-arylation, to generate a library of N-substituted derivatives. This allows for the modulation of the compound's steric and electronic properties to optimize its biological activity.

Influence of the Trifluoromethyl Group

The strongly electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

Potential for Library Synthesis

The reactivity of the sulfonamide group provides a straightforward handle for parallel synthesis and the creation of a focused library of analogs. High-throughput screening of such a library can rapidly identify compounds with desired biological activities, accelerating the drug discovery process.

Applications in Drug Discovery & Development

Known & Potential Biological Targets

The this compound scaffold has been incorporated into molecules targeting a range of biological entities. For instance, derivatives have been investigated as inhibitors of various enzymes and as modulators of ion channels and receptors. Its structural motifs are found in compounds with potential applications as anti-inflammatory, anti-cancer, and anti-viral agents.

Case Studies & Structure-Activity Relationships

While specific drug candidates containing this exact core may not be widely publicized, the combination of a pyridine sulfonamide with a trifluoromethyl group is a common strategy in modern medicinal chemistry. For example, the sulfonamide group is a key pharmacophore in carbonic anhydrase inhibitors and certain diuretics. The trifluoromethyl group is often used to enhance the potency and pharmacokinetic profile of drug candidates. Structure-activity relationship (SAR) studies often focus on the N-substituent of the sulfonamide and the substitution pattern on the pyridine ring to optimize target engagement and selectivity.